![molecular formula C24H26N2O5S B2508787 Butyl-4-[1,1-Dioxido-2-(Pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoat CAS No. 1251568-32-7](/img/structure/B2508787.png)
Butyl-4-[1,1-Dioxido-2-(Pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antibakterielle Aktivität: Forscher haben das antibakterielle Potenzial dieser Verbindung aufgrund ihres Benzothiazinskeletts untersucht. Sie könnte als Leitverbindung zur Entwicklung neuer Antibiotika dienen, die auf bakterielle Infektionen abzielen .
- Enzyminhibition: Der Pyrrolidinrest kann mit Enzymen interagieren, was ihn zu einem Kandidaten für Enzyminhibitoren macht. Die Untersuchung seiner Auswirkungen auf bestimmte Enzyme könnte zu therapeutischen Anwendungen führen .
- Baustein: Butyl-4-[1,1-Dioxido-2-(Pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoat kann als Baustein in der organischen Synthese verwendet werden. Seine einzigartige Struktur ermöglicht eine vielfältige Funktionalisierung und Modifizierung .
- Photophysikalische Eigenschaften: Forscher haben die optischen Eigenschaften ähnlicher Benzothiazinderivate untersucht. Die Untersuchung der Fluoreszenz- und Absorptionsspektren könnte zu Anwendungen in Sensoren oder optoelektronischen Geräten führen .
- Modulation von Protein-Protein-Interaktionen: Die Struktur der Verbindung kann es ihr ermöglichen, mit bestimmten Proteinzielen zu interagieren. Forscher könnten ihr Potenzial als Modulator von Protein-Protein-Interaktionen untersuchen .
- Funktionelle Inhaltsstoffe: Die einzigartige Struktur der Verbindung könnte in kosmetischen Formulierungen Anwendung finden. Forscher könnten ihre Auswirkungen auf die Hautgesundheit oder als Antioxidans untersuchen .
- Metabolische Stabilität: Forscher können die metabolische Stabilität dieser Verbindung in vitro oder in vivo beurteilen. Das Verständnis ihres Metabolismus kann die Arzneimittelentwicklung leiten .
Medizinische Chemie und Arzneimittelentwicklung
Organische Synthese
Materialwissenschaften
Chemische Biologie
Kosmetik- und Körperpflegeprodukte
Pharmakokinetik und Metabolismusstudien
Eigenschaften
IUPAC Name |
butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAGFAKSVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2508708.png)
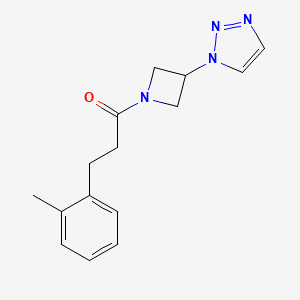
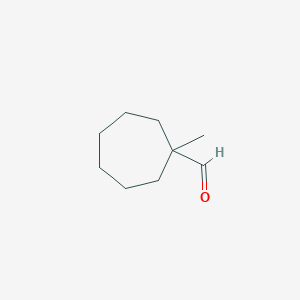
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
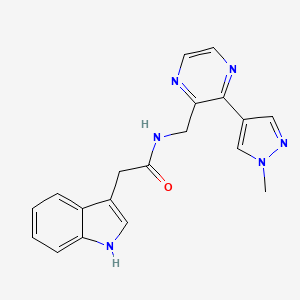
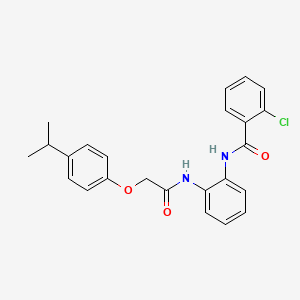
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
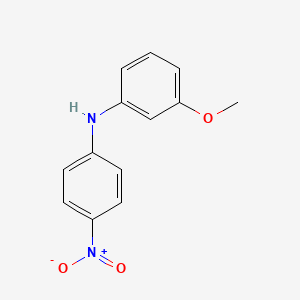
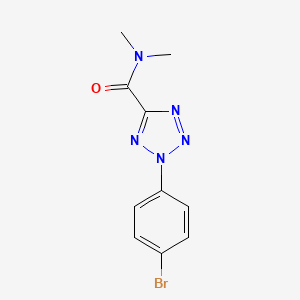
![methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2508724.png)
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

